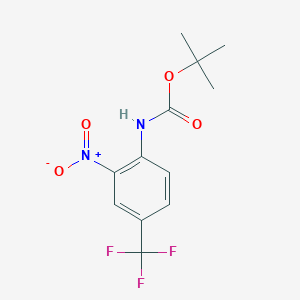

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group (-NHCOO-). They are used in a variety of applications, including as intermediates in pharmaceutical synthesis, pesticides, and as protecting groups in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl N-hydroxycarbamate can be prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid, as described in the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which is synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction . These methods demonstrate the versatility of tert-butyl carbamates in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic techniques and computational methods. For example, the vibrational frequencies and optimized geometric parameters of tert-butyl N-(thiophen-2yl)carbamate have been calculated using density functional theory (DFT) and compared with experimental FT-IR data . The study of 4-(tert-butyl)-4-nitro-1,1-biphenyl provides insights into the crystal structure and molecular interactions through single-crystal X-ray diffraction and Hirshfeld surface analysis10.

Chemical Reactions Analysis

tert-Butyl carbamates undergo a variety of chemical reactions. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction leads to optically pure enantiomers, which can be transformed into corresponding aminophenylethanols . The vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate, followed by a Diels–Alder reaction with dienes, is another example of the reactivity of tert-butyl carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The determination of carbamate herbicide residues by gas chromatography after derivatization reaction highlights the importance of analytical methods in understanding the properties of these compounds . The computational studies on 4-(tert-butyl)-4-nitro-1,1-biphenyl, including the analysis of frontier molecular orbitals and the HOMO/LUMO energy gap, provide insights into the reactivity and potential applications of tert-butyl carbamates10.

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

- Synthesis of Biologically Active Compounds: Tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in the production of omisertinib (AZD9291), a drug used in cancer therapy. The synthesis process involves steps like acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao et al., 2017).

Organic Synthesis and Chemical Transformations

- Organic Synthesis Applications: This compound is also employed in various organic synthesis processes. For example, it is used in the preparation of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones. These compounds are important for their ability to react with organometallics to form N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Crystallography and Molecular Structure Analysis

- Crystal Structure Analysis: The study of tert-Butyl N-trifluoromethylcarbamate has provided insights into unusual bond lengths such as a short N-CF3 bond and a lengthened N-C(O2) bond. This research contributes to understanding molecular structures and interactions, particularly in carbamates with trifluoromethyl groups (Brauer et al., 1988).

Environmental Chemistry and Stability Studies

- Stability in Water: Research on tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates has also included studies on their stability in different environments. For instance, a study on potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a derivative of tert-butyl carbamate, found it to be highly persistent in water even at low pH levels, indicating stability in various environmental conditions (Marx & Rassat, 2002).

Propriétés

IUPAC Name |

tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-5-4-7(12(13,14)15)6-9(8)17(19)20/h4-6H,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKCNXWTVZGKLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1323259.png)

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)